molecular formula C19H23N3O2S B2772915 N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide CAS No. 866048-86-4

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide

Cat. No.: B2772915
CAS No.: 866048-86-4
M. Wt: 357.47
InChI Key: KVKMHSNSYUJJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Biological Activity

N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its significant pharmacological potential. The structural formula can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O2_{2}S
  • Molecular Weight : 304.41 g/mol

This structure is indicative of its potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various benzimidazole derivatives, including the compound in focus. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain benzimidazole derivatives showed IC50_{50} values in the low micromolar range against lung cancer cell lines (A549 and HCC827) .

Cell Line IC50_{50} (µM)
A5499.48 ± 1.15
HCC8276.00 ± 0.38
NCI-H35816.00 ± 9.38

These findings suggest that this compound may possess similar antitumor efficacy.

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In particular, studies have indicated that derivatives with specific substitutions exhibit enhanced antibacterial activity compared to standard antibiotics .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus2
Escherichia coli4
Pseudomonas aeruginosa8

The mechanism by which benzimidazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with DNA replication processes. For example, some studies indicate that these compounds can bind to DNA and disrupt replication in cancer cells . This interaction is crucial for their antitumor activity.

Case Studies

Several case studies have been documented regarding the efficacy of benzimidazole derivatives:

  • Case Study on Antitumor Effects :
    • A study involving a series of synthesized benzimidazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced cytotoxicity against human lung cancer cells compared to their analogs lacking such modifications .
  • Antimicrobial Efficacy :
    • In a comparative study of various benzimidazole derivatives against resistant strains of bacteria, the compound showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

N-[2,5,6-trimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12-7-6-8-16(9-12)11-22-15(4)20-19-17(22)10-13(2)14(3)18(19)21-25(5,23)24/h6-10,21H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKMHSNSYUJJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3NS(=O)(=O)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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